4-Amino-3,5-ditritiobenzoic acid
Overview
Description
4-Amino-3,5-ditritiobenzoic acid is an organic compound characterized by the presence of an amino group at the fourth position and tritio groups at the third and fifth positions on a benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-ditritiobenzoic acid typically involves the introduction of tritio groups onto a benzoic acid derivative. One common method is the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by reduction to 3,5-diaminobenzoic acid. The amino groups are then replaced with tritio groups through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-ditritiobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The tritio groups can be reduced to form amino derivatives.
Substitution: The tritio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dinitrobenzoic acid.
Reduction: Formation of 3,5-diaminobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
4-Amino-3,5-ditritiobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-ditritiobenzoic acid involves its interaction with specific molecular targets. The amino and tritio groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-dichlorobenzoic acid: Similar structure with chlorine atoms instead of tritio groups.
4-Amino-3,5-dibromobenzoic acid: Similar structure with bromine atoms instead of tritio groups.
4-Amino-3,5-dinitrobenzoic acid: Similar structure with nitro groups instead of tritio groups.
Uniqueness
4-Amino-3,5-ditritiobenzoic acid is unique due to the presence of tritio groups, which can impart distinct chemical and physical properties compared to its analogs. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
4-amino-3,5-ditritiobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i3T,4T | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNCZNDIQEVRV-PZFLKRBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=CC(=CC(=C1N)[3H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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